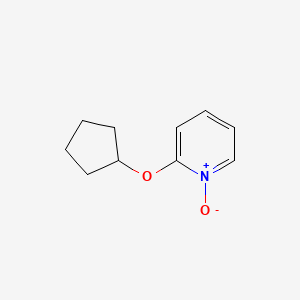

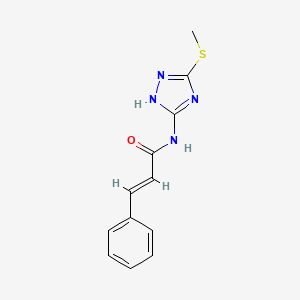

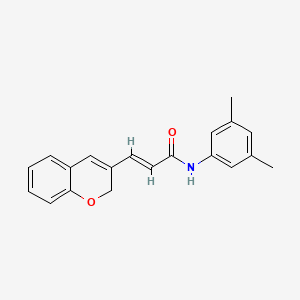

(2,3-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an organic molecule with several functional groups. It contains a phenyl ring (a hexagonal carbon ring) with two methoxy groups attached (OCH3), indicating that it’s a type of ether. It also has a thioether group (R-S-R’) attached to a benzyl group, and an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups in space. Techniques like NMR spectroscopy and X-ray crystallography are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the ether groups might undergo reactions with strong acids, while the imidazole ring might participate in various nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. The presence of polar functional groups like ether and imidazole would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications

Antioxidant Properties

Amides, including benzamides, play a significant role in various fields due to their diverse properties. In this case, our compound exhibits antioxidant activity. Researchers have synthesized novel benzamide derivatives from 2,3-dimethoxybenzoic acid and amine derivatives. These compounds were characterized using IR, 1H NMR, and 13C NMR spectroscopy . The in vitro antioxidant activity of these compounds was evaluated through total antioxidant capacity, free radical scavenging, and metal chelating assays. Some of the synthesized compounds demonstrated more effective antioxidant activity than standard compounds. Notably, one of the benzamide derivatives exhibited effective metal chelation .

Antibacterial Activity

The same benzamide derivatives were also tested for in vitro antibacterial activity against both gram-positive and gram-negative bacteria. By comparing their effectiveness with control drugs, researchers gained insights into potential applications in combating bacterial infections .

Industrial and Medical Applications

Amide compounds, including benzamides, find applications in various fields:

- Medical : Benzamides have been explored for their potential in treating cancer, hyperactivity, hypercholesterolemia, and other conditions. They also exhibit anti-inflammatory and analgesic properties .

- Drug Discovery : Amides are used in drug discovery, making them valuable in pharmaceutical research .

- Industrial Sectors : Beyond medicine, amides play roles in the plastic, rubber, paper, and agricultural industries .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, it might interact with biological receptors or enzymes to exert its effects.

properties

IUPAC Name |

(2,3-dimethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-14-6-4-7-15(12-14)13-26-20-21-10-11-22(20)19(23)16-8-5-9-17(24-2)18(16)25-3/h4-9,12H,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZVATBZNBSCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

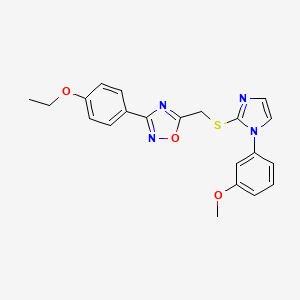

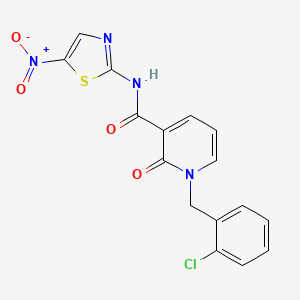

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)

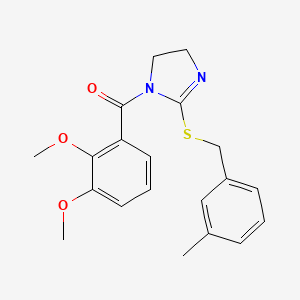

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2493937.png)

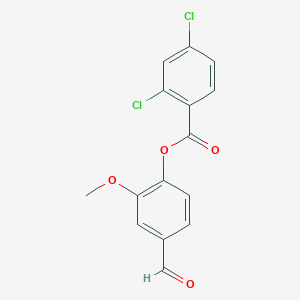

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2493941.png)

![6-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493942.png)

![[3-(Hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B2493947.png)